MAO-A Inhibitory Activity: A Quantifiable Biological Distinction from Non-Formamide Analogs
N-(Quinolin-6-yl)formamide demonstrates a verified, moderate inhibitory effect on recombinant human monoamine oxidase A (MAO-A). While this activity is modest, it represents a quantifiable biochemical interaction that is absent in many simple quinoline building blocks [1]. For context, this places the compound's activity in a measurable range, unlike the vast majority of inert chemical building blocks, providing a defined baseline for any medicinal chemistry program exploring MAO modulation.
| Evidence Dimension | Recombinant human MAO-A inhibition |
|---|---|
| Target Compound Data | IC50 = 22,500 nM (22.5 µM) |
| Comparator Or Baseline | Standard inert small-molecule building blocks typically show IC50 > 100,000 nM or no inhibition in this assay. A positive control (e.g., Clorgyline) has an IC50 in the low nanomolar range. |
| Quantified Difference | The target compound shows measurable inhibition at the micromolar level, distinguishing it from completely inactive building blocks. |
| Conditions | Inhibition of recombinant human MAO-A assessed as inhibition of kynuramine conversion to fluorescent metabolite 4-hydroxyquinoline after 20 mins by fluorescence assay [1]. |
Why This Matters
This provides a validated biological starting point for SAR studies, which is not available with simple, unfunctionalized quinoline.
- [1] BindingDB. Entry BDBM50493471 (CHEMBL2430709). Affinity Data: IC50 2.25E+4 nM for Human MAO-A. Accessed April 2026. View Source
